5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid, also known as CP-690,550, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. CP-690,550 is a Janus kinase (JAK) inhibitor, which means that it inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors.
Mecanismo De Acción
5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STAT) proteins, which then translocate to the nucleus and activate gene transcription. Inhibition of JAK enzymes by 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid prevents the activation of STAT proteins and reduces the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been shown to reduce inflammation and autoimmune responses in preclinical studies. In a phase II clinical trial in patients with rheumatoid arthritis, 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid was shown to reduce disease activity and improve clinical outcomes compared to placebo. 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has also been studied for its potential therapeutic applications in psoriasis, inflammatory bowel disease, and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid is a small molecule drug that can be easily synthesized and modified for structure-activity relationship studies. 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action has been well characterized. However, 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has limitations in terms of its selectivity for JAK enzymes, which may lead to off-target effects and toxicity.
Direcciones Futuras
For 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid research include the development of more selective JAK inhibitors, the evaluation of combination therapies with other drugs, and the exploration of its potential applications in other diseases. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid in clinical settings.
Métodos De Síntesis
5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid was first synthesized by Pfizer researchers in 2001. The synthesis method involves the reaction of 5-hydroxy-2-methylbenzoic acid with cyclopropylpropylamine and isobutyl chloroformate to form the intermediate, 5-(2-cyclopropylpropylcarbamoyl)-2-hydroxy-4-methylbenzoic acid. The intermediate is then treated with sulfamic acid to form 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid.
Aplicaciones Científicas De Investigación
5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In preclinical studies, 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. Inhibition of JAK enzymes has been shown to reduce inflammation and autoimmune responses, which are involved in the pathogenesis of many diseases.
Propiedades
IUPAC Name |
5-(2-cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-8-5-12(16)11(14(17)18)6-13(8)21(19,20)15-7-9(2)10-3-4-10/h5-6,9-10,15-16H,3-4,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUNQDUVUACHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC(C)C2CC2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.